(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1286207-04-2
VCID: VC4144830
InChI: InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1
SMILES: C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl
Molecular Formula: C10H13ClN2O3
Molecular Weight: 244.68

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-04-2

Cat. No.: VC4144830

Molecular Formula: C10H13ClN2O3

Molecular Weight: 244.68

* For research use only. Not for human or veterinary use.

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride - 1286207-04-2

Specification

CAS No. 1286207-04-2
Molecular Formula C10H13ClN2O3
Molecular Weight 244.68
IUPAC Name (3S)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1
Standard InChI Key WWGSGDMXNWCTSX-QRPNPIFTSA-N
SMILES C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Features

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride belongs to the class of nitrogen-containing heterocycles, specifically pyrrolidine derivatives. Its molecular formula is C₁₀H₁₃ClN₂O₃, with a molecular weight of 262.66 g/mol . The compound’s structure comprises:

  • A pyrrolidine ring (C₄H₈N) in the (S)-configuration.

  • A 2-nitrophenoxy group (-O-C₆H₃(NO₂)) substituted at the 3-position.

  • A hydrochloride counterion.

The stereochemistry at the 3-position is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological activity . The nitro group introduces electron-withdrawing properties, influencing reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClN₂O₃
Molecular Weight262.66 g/mol
CAS Number1286207-04-2
Chiral Center(S)-configuration at C3
SolubilityLikely polar solvents (e.g., water, methanol)Inferred

Synthesis and Synthetic Routes

The synthesis of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride involves multi-step processes, often starting from chiral precursors. While no direct synthesis is documented for this compound, analogous routes for related pyrrolidine derivatives provide insight:

Key Methodologies from Patent Literature

A patent (US7652152B2) describes the synthesis of (S)-3-hydroxypyrrolidine via lactam cyclization and reduction . Adapting this approach:

  • Starting Material: Optically pure 4-amino-(S)-2-hydroxybutyric acid.

  • Protection: Introduction of an amine-protecting group (e.g., carbamate).

  • Reduction: Conversion of the carboxylic acid to a primary alcohol.

  • Halogenation: Activation of the alcohol to a leaving group (e.g., bromide).

  • Cyclization: Intramolecular nucleophilic substitution to form the pyrrolidine ring .

For (S)-3-(2-Nitrophenoxy)pyrrolidine, a nitroaryl etherification step would replace the hydroxyl group with 2-nitrophenoxy, followed by HCl salt formation.

Table 2: Comparative Synthesis of Pyrrolidine Derivatives

CompoundKey StepYieldReference
(S)-3-HydroxypyrrolidineLactam cyclization + reduction89%
3-(2-Fluoro-6-nitrophenoxy)pyrrolidineNitroaryl etherificationN/A
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylateBoc-protectionN/A

Applications in Pharmaceutical Research

While direct pharmacological data for (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride are scarce, its structural analogs highlight potential applications:

Anticonvulsant Agents

Pyrrolidine-2-carboxamide derivatives exhibit anticonvulsant activity in maximal electroshock (MES) models . For example, N-(4-chlorophenyl)pyrrolidine-2-carboxamide showed ED₅₀ = 30 mg/kg, comparable to phenytoin . The nitro group in (S)-3-(2-Nitrophenoxy)pyrrolidine may enhance binding to neuronal ion channels.

Intermediate in Drug Synthesis

The compound’s chiral backbone makes it valuable for synthesizing enantiomerically pure drugs. For instance:

  • Calcium Antagonists: Pyrrolidine intermediates are used in Barnidipine synthesis .

  • Antibiotics: Carbapenem antibiotics utilize pyrrolidine scaffolds for β-lactamase resistance .

Ligand Design

The nitro group can coordinate to metal centers, suggesting utility in catalytic systems. Similar compounds are explored in asymmetric catalysis .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundSubstituentMolecular WeightApplication
(S)-3-(2-Nitrophenoxy)pyrrolidine HCl2-Nitrophenoxy262.66 g/molPharmaceutical intermediate
3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl2-Fluoro-6-nitrophenoxy262.66 g/molResearch chemical
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylatetert-Butyl carbamate308.33 g/molSynthetic intermediate

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